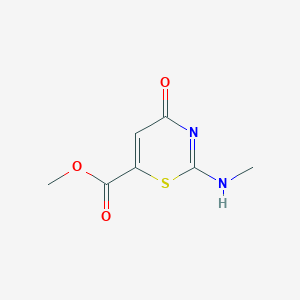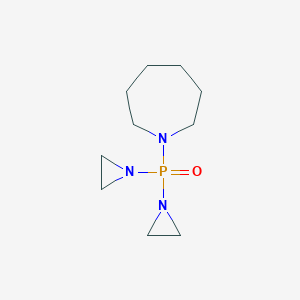
2-Ethenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylbenzamide, also known as N-vinyl benzamide, is a chemical compound that is widely used in scientific research. It is a monomer that is used in the synthesis of various polymers and copolymers. The compound has a wide range of applications in the field of chemistry, biology, and materials science.
Mechanism Of Action
The mechanism of action of 2-Ethenylbenzamide is not well understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids. The compound has been shown to inhibit the activity of certain enzymes such as chymotrypsin and trypsin.
Biochemical And Physiological Effects
2-Ethenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Ethenylbenzamide in lab experiments is its versatility. The compound can be used in the synthesis of various copolymers and hydrogels, which have a wide range of applications. However, one of the limitations is the toxicity of the compound. It is important to handle the compound with care and to use appropriate protective equipment.
Future Directions
There are many future directions for the use of 2-Ethenylbenzamide in scientific research. One area of research is the development of new copolymers and hydrogels with improved properties. Another area of research is the development of new applications for the compound in the field of drug delivery and tissue engineering. Additionally, the mechanism of action of the compound needs to be further investigated to fully understand its potential applications.
Conclusion:
In conclusion, 2-Ethenylbenzamide is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of various copolymers and hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. The compound has various biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. There are many future directions for the use of 2-Ethenylbenzamide in scientific research, and further investigation is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-Ethenylbenzamide can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride with vinyl amine. The reaction is carried out in the presence of a base such as triethylamine. The product obtained is then purified through distillation or recrystallization. Another method involves the reaction of benzamide with acetylene in the presence of a palladium catalyst.
Scientific Research Applications
2-Ethenylbenzamide has a wide range of applications in scientific research. It is used in the synthesis of various copolymers such as poly(2-Ethenylbenzamide benzamide-co-acrylamide) and poly(2-Ethenylbenzamide benzamide-co-ethylene glycol dimethacrylate). These copolymers have applications in drug delivery, tissue engineering, and biosensors. 2-Ethenylbenzamide is also used in the synthesis of hydrogels, which have applications in wound healing and drug delivery.
properties
CAS RN |
16260-63-2 |
|---|---|
Product Name |
2-Ethenylbenzamide |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethenylbenzamide |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H2,10,11) |
InChI Key |
CWIAYCPUWVIULX-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C(=O)N |
Canonical SMILES |
C=CC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)







![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)




